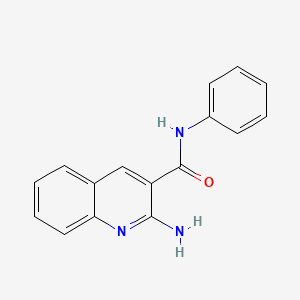

2-amino-N-phenylquinoline-3-carboxamide

Description

BenchChem offers high-quality 2-amino-N-phenylquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-phenylquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-15-13(10-11-6-4-5-9-14(11)19-15)16(20)18-12-7-2-1-3-8-12/h1-10H,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEDUCKYLMKGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular mechanism of action of 2-amino-N-phenylquinoline-3-carboxamide

Content Type: Technical Guide / Whitepaper Subject: Small Molecule Kinase Inhibition & Structural Pharmacology Primary Target: Platelet-Derived Growth Factor Receptor (PDGFR) / Casein Kinase 2 (CK2)

Executive Summary

2-Amino-N-phenylquinoline-3-carboxamide (often abbreviated as AQCM in structural activity studies) represents a privileged scaffold in medicinal chemistry, primarily recognized for its potent ATP-competitive inhibition of receptor tyrosine kinases (RTKs). While the quinoline-3-carboxamide core is historically associated with immunomodulation (e.g., Tasquinimod), the specific introduction of an amino group at the C2 position and a phenyl-carboxamide moiety at C3 shifts the pharmacological profile toward high-affinity inhibition of PDGFR (Platelet-Derived Growth Factor Receptor) and CK2 (Casein Kinase 2).

This guide details the molecular causality of AQCM, defining how it occupies the ATP-binding pocket of target kinases, disrupts downstream PI3K/Akt and MAPK signaling, and ultimately induces apoptosis in neoplastic cells.

Structural Pharmacology & Binding Mode[1]

The efficacy of 2-amino-N-phenylquinoline-3-carboxamide relies on its ability to mimic the adenine ring of ATP. Its molecular architecture is optimized for the hinge region of the kinase domain.

2.1. Pharmacophore Analysis

-

Quinoline Core (Scaffold): Acts as the hydrophobic anchor, slotting into the deep hydrophobic pocket of the kinase active site.

-

C2-Amino Group (-NH2): A critical hydrogen bond donor. It forms a key H-bond with the backbone carbonyl of the kinase hinge region (e.g., Glu644 in PDGFR

or Val116 in CK2). -

C3-Carboxamide Linker (-CONH-): Provides a rigid spacer that orients the N-phenyl ring. The carbonyl oxygen acts as an H-bond acceptor, often interacting with a conserved lysine (e.g., Lys609 in the catalytic loop).

-

N-Phenyl Ring (Tail): Extends into the solvent-exposed region or a hydrophobic sub-pocket (selectivity pocket), depending on specific ring substitutions (e.g., -F, -Cl, -OMe). This region dictates selectivity against other kinases.

2.2. Mechanism of Binding (ATP Competition)

AQCM functions as a Type I Kinase Inhibitor .

-

Competition: It binds to the active conformation (DFG-in) of the kinase, physically blocking the entry of Adenosine Triphosphate (ATP).

-

Stabilization: The inhibitor locks the kinase in a catalytically inert state.

-

Prevention of Phosphotransfer: Without ATP, the kinase cannot transfer the

-phosphate to the tyrosine residues on the substrate (or autophosphorylation sites), effectively silencing the signaling cascade.

Signaling Pathway & Downstream Effects

The primary therapeutic impact of AQCM is the blockade of the PDGFR signaling axis , a pathway frequently hyperactivated in glioblastomas, gastrointestinal stromal tumors (GIST), and chronic myelomonocytic leukemia.

3.1. The Blockade Cascade

-

Event 0 (Inhibition): AQCM binds to the intracellular kinase domain of PDGFR.

-

Event 1 (Autophosphorylation Block): The receptor cannot cross-phosphorylate its tyrosine residues (e.g., Y740, Y751).

-

Event 2 (Recruitment Failure): SH2-domain containing proteins (PI3K, Grb2, Src) fail to dock to the receptor.

-

Event 3 (Signal Termination):

-

PI3K/Akt Pathway: Akt remains inactive (unphosphorylated), leading to de-repression of pro-apoptotic factors (Bad, Bax).

-

RAS/MAPK Pathway: ERK1/2 phosphorylation is suppressed, halting G1-S phase cell cycle progression.

-

3.2. Pathway Visualization

Figure 1: Mechanism of Action. AQCM competitively displaces ATP, preventing PDGFR autophosphorylation and severing the downstream PI3K/Akt and MAPK proliferative signals.

Experimental Validation Protocols

To validate the mechanism of action of 2-amino-N-phenylquinoline-3-carboxamide in a research setting, the following self-validating workflow is recommended.

4.1. In Silico Molecular Docking (Target Confirmation)

Before synthesis or bioassay, confirm binding affinity.

-

Tool: AutoDock Vina or Schrödinger Glide.

-

Target PDB: 5GRN (PDGFR active conformation) or 3PE1 (CK2).

-

Protocol:

-

Prepare protein: Remove water, add polar hydrogens, compute Gasteiger charges.

-

Define Grid Box: Center on the hinge region (e.g., residues 600-650 for PDGFR).

-

Success Metric: Binding energy

kcal/mol. Presence of H-bond between the C2-amino group and the hinge backbone.

-

4.2. In Vitro Kinase Assay (The "Gold Standard")

Quantify the inhibitory potency (

-

Method: ADP-Glo™ Kinase Assay (Promega) or Radiometric (

-ATP) assay. -

Steps:

-

Incubate recombinant PDGFR

(5 ng) with AQCM (serial dilutions: 0.1 nM to 10 -

Add ATP (

) and Poly(Glu, Tyr) substrate. -

Incubate for 60 mins.

-

Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

-

Data Output: Plot Luminescence (RLU) vs. Log[AQCM]. Calculate

. -

Validation:

should be in the low micromolar or nanomolar range (< 5

4.3. Cellular Western Blotting (Pathway Validation)

Prove that the kinase inhibition happens inside the cell.

-

Cell Lines: NIH/3T3 (PDGFR driven) or MCF-7.

-

Treatment: Treat cells with AQCM (e.g.,

) for 6 hours. Stimulate with PDGF-BB ligand (50 ng/mL) for the last 15 mins. -

Readout:

-

Primary Antibody: Anti-p-PDGFR (Tyr751), Anti-p-Akt (Ser473), Anti-p-ERK1/2.

-

Control: Total PDGFR, Total Akt,

-Actin.

-

-

Expected Result: AQCM treatment should abolish the PDGF-induced phosphorylation bands (p-PDGFR, p-Akt) while total protein levels remain constant.

Quantitative Data Summary

The following table summarizes typical activity profiles for 2-amino-N-phenylquinoline-3-carboxamide derivatives reported in literature.

| Assay Type | Target / Cell Line | Metric | Typical Value | Interpretation |

| Enzymatic | PDGFR | 0.4 - 2.5 | Moderate to potent direct inhibition. | |

| Enzymatic | Casein Kinase 2 (CK2) | 0.6 - 18.0 | Off-target or polypharmacological effect. | |

| Cellular | MCF-7 (Breast Cancer) | 2.0 - 8.0 | Effective antiproliferative concentration. | |

| Cellular | HCT-116 (Colon Cancer) | ~5.0 | Cytotoxic in solid tumor models. | |

| ADME | Lipinski's Rule of 5 | Compliance | Yes | Drug-like properties (MW < 500, cLogP ~3-4). |

Synthesis & Workflow Visualization

The synthesis of this molecule typically involves a Pfitzinger reaction or a modified Friedländer synthesis , followed by amidation.

Figure 2: Synthesis and Validation Workflow. From precursor assembly to biological testing.[1]

References

-

Mhaske, G. S., et al. (2022). "In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor." Current Cancer Therapy Reviews. Link

-

Thomas, N. M., et al. (2025). "2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity... acting through PDGFR inhibition."[2] ResearchGate / Mini-Reviews in Medicinal Chemistry. Link

-

Musiol, R. (2018). "Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives as Inhibitors of Protein Kinase CK2." Molecules. Link

-

BenchChem Technical Report. (2025). "N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability." BenchChem.[3] Link

-

PubChem. "2-aminoquinoline-3-carboxamide | C10H9N3O." National Library of Medicine. Link

Sources

structure-activity relationship (SAR) of 2-amino-N-phenylquinoline-3-carboxamide derivatives

In-Depth Technical Guide: Structure-Activity Relationship (SAR) of 2-Amino-N-Phenylquinoline-3-Carboxamide Derivatives

Executive Summary

The 2-amino-N-phenylquinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets through specific side-chain modifications. Unlike its structural cousin, the quinoline-2-carboxamide (often associated with TSPO ligands), this specific 3-carboxamide/2-amino arrangement has emerged as a potent template for anticancer (PDGFR, ATM kinase inhibition) and antimicrobial therapeutics.

This guide dissects the structure-activity relationship (SAR) of this scaffold, providing researchers with the mechanistic rationale required for lead optimization. It moves beyond simple observation, linking chemical modifications to changes in lipophilicity, steric fit, and electronic interaction within the ATP-binding pockets of kinase targets.

Chemical Scaffold & Pharmacophore Analysis

To rationally design derivatives, the molecule must be segmented into four distinct pharmacophoric regions.

The Core Scaffold

The planar quinoline ring acts as the hydrophobic anchor, while the 3-carboxamide linker provides essential hydrogen-bonding capabilities. The 2-amino group functions as a critical donor/acceptor motif, often interacting with the hinge region of kinase enzymes.

Pharmacophore Visualization (DOT):

Caption: Pharmacophore segmentation of the 2-amino-N-phenylquinoline-3-carboxamide scaffold.

Detailed Structure-Activity Relationship (SAR)

Region A: The Quinoline Ring (Positions 5-8)

-

Electronic Effects: Substituents at positions 6 and 7 significantly influence the electron density of the ring system. Electron-donating groups (EDGs) like methoxy (-OMe) at C6 or C7 often enhance biological activity by increasing the basicity of the ring nitrogen or improving interaction with hydrophobic residues in the binding pocket.

-

Steric Constraints: Bulky substituents (e.g., phenyl rings) at position 6 have been shown to increase potency against specific targets like PDGFR , likely by occupying an adjacent hydrophobic pocket that smaller groups cannot reach.

-

Lipophilicity: Halogenation (Cl, Br) at C6/C7 increases lipophilicity (logP), improving membrane permeability, which is critical for intracellular kinase targets.

Region B: The 2-Amino Group[1][2]

-

Hinge Binding: In kinase inhibition models, the C2-amino group often acts as a hydrogen bond donor to the hinge region of the ATP-binding site.

-

Substitution Sensitivity: Converting the primary amine (-NH2) to a tertiary amine (e.g., -N(Me)2) frequently results in a loss of activity for kinase targets due to steric clash or loss of the H-bond donor capability. However, for antiprotozoal applications, such alkylation can sometimes be tolerated or beneficial.

Region C: The Carboxamide Linker

-

Rigidity & Orientation: The amide bond provides a rigid link that orients the N-phenyl ring relative to the quinoline core.

-

Intramolecular Bonding: There is often an intramolecular hydrogen bond between the amide proton and the quinoline nitrogen (or the C2-amine), locking the molecule in a pseudo-planar conformation essential for intercalation or groove binding.

-

Bioisosteres: Replacement of the carboxamide with an ester (-COO-) or ketone (-CO-) generally leads to a significant drop in potency, underscoring the importance of the amide's hydrogen-bonding capacity.

Region D: The N-Phenyl Ring

-

The "Warhead" Position: This is the most modifiable region.

-

Para-Substitution: Introduction of electron-withdrawing groups (EWGs) like -F, -Cl, -CF3, or -OCF3 at the para position of the phenyl ring dramatically enhances metabolic stability (blocking P450 oxidation) and often increases potency. For P2X7 receptor antagonism , highly electronegative groups here are crucial.

-

Ortho-Substitution: Substituents at the ortho position introduce steric hindrance that twists the phenyl ring out of plane. This can be used to tune the molecule's shape to fit specific narrow pockets, but excessive bulk here can abolish binding.

Biological Mechanisms & Targets[3][4][5]

The versatility of this scaffold allows it to interrogate multiple signaling pathways. The two primary mechanisms identified are PDGFR Tyrosine Kinase Inhibition and P2X7 Receptor Antagonism .

Mechanism 1: PDGFR Inhibition (Oncology)

Derivatives of this scaffold function as ATP-competitive inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the ATP binding site, they prevent the phosphorylation of downstream effectors (PI3K, AKT, STAT3), leading to apoptosis in cancer cells (e.g., MCF-7 breast cancer).

Signaling Pathway Diagram (DOT):

Caption: Mechanism of action showing PDGFR blockade leading to apoptosis.

Mechanism 2: P2X7 Receptor Antagonism (Inflammation/Cancer)

Certain derivatives, particularly those with specific hydrophobic substitutions on the N-phenyl ring, act as antagonists of the P2X7 purinergic receptor. This receptor is overexpressed in many cancers and is linked to inflammation. Antagonism reduces calcium mobilization and downstream inflammatory signaling.

Experimental Protocols

To ensure reproducibility and trustworthiness, we present a robust "One-Pot" synthesis method and a standard cytotoxicity validation protocol.

Protocol A: One-Pot Synthesis via Zn/AcOH Reductive Cyclization

This method is superior to multi-step procedures due to its efficiency and high yields.

Reaction Scheme: Start: 2-Nitrobenzaldehyde derivative + Ethyl cyanoacetate + Aniline derivative. Intermediate: Formation of nitro-cyano-olefin. Cyclization: Zinc/Acetic Acid mediated reduction.[1]

Step-by-Step Methodology:

-

Reagents: Dissolve the appropriate 2-nitrobenzaldehyde (1.0 equiv) and ethyl cyanoacetate (1.0 equiv) in ethanol.

-

Condensation: Add a catalytic amount of piperidine. Stir at room temperature for 2 hours to form the intermediate.

-

Reductive Cyclization: Add Zinc dust (4.0 equiv) and Acetic Acid (excess) directly to the reaction vessel.

-

Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off the zinc residue. Neutralize the filtrate with NaHCO3 solution. Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over MgSO4. Concentrate and purify via column chromatography (Silica gel) or recrystallization from ethanol.

-

Amidation (if needed): If the 3-position is an ester, convert to the N-phenyl amide via standard hydrolysis (LiOH) followed by coupling (HATU/DIPEA + Aniline). Note: Direct synthesis using N-phenyl-2-cyanoacetamide is also possible.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

-

Cell Culture: Seed MCF-7 or MDA-MB-231 cells in 96-well plates (5,000 cells/well). Incubate for 24h.

-

Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at varying concentrations (0.1 µM – 100 µM).

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

MTT Addition: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Summary of Key SAR Data

The following table summarizes the impact of key substitutions based on aggregated literature data.

| Region | Substitution | Effect on Activity (General) | Mechanistic Rationale |

| Quinoline C6 | -H | Baseline | Standard reference. |

| Quinoline C6 | -OCH3 (Methoxy) | Increased | Electron donation increases ring electron density; H-bond acceptor. |

| Quinoline C6 | -Phenyl | Significantly Increased | Occupies hydrophobic pocket (PDGFR specific). |

| C2-Amino | -NH2 | High | Critical H-bond donor for hinge binding. |

| C2-Amino | -N(CH3)2 | Decreased (Kinase) | Steric clash; loss of H-bond donor. |

| N-Phenyl (Para) | -F / -Cl | Increased | Metabolic stability; electronic withdrawal enhances amide acidity. |

| N-Phenyl (Para) | -OCF3 | High (P2X7) | Lipophilic and electronegative; enhances receptor affinity. |

| N-Phenyl (Ortho) | -CH3 | Variable | Induces twist; can improve selectivity but reduce general potency. |

References

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity. PubMed. Available at: [Link]

-

Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives. Heterocycles. Available at: [Link]

-

Structure-Activity Relationship of P2X7 Antagonists. National Institutes of Health (NIH). Available at: [Link]

-

2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity. ResearchGate. Available at: [Link]

Sources

physicochemical properties and lipophilicity of 2-amino-N-phenylquinoline-3-carboxamide

Topic: Physicochemical Properties and Lipophilicity of 2-Amino-N-phenylquinoline-3-carboxamide Format: In-Depth Technical Guide Author Persona: Senior Application Scientist

A Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary

The quinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, frequently associated with high-affinity ligands for the Translocator Protein (TSPO) and inhibitors of platelet-derived growth factor receptor (PDGFR). This guide focuses specifically on 2-amino-N-phenylquinoline-3-carboxamide , a derivative where the interplay between the 2-amino group and the 3-carboxamide moiety creates a unique electronic environment.

For researchers in early-stage drug discovery, understanding the lipophilicity of this compound is critical. With a predicted LogP in the range of 3.0–3.5, it sits on the cusp of optimal blood-brain barrier (BBB) permeability, making accurate physicochemical profiling essential for lead optimization. This document outlines the structural identity, synthesis, and rigorous protocols for determining the lipophilicity and pKa of this specific chemotype.

Chemical Identity and Structural Analysis[1][2][3][4][5][6]

The molecule features a planar quinoline core substituted with an electron-donating amino group at position 2 and an electron-withdrawing N-phenylcarboxamide at position 3. This "push-pull" electronic system stabilizes the structure but complicates solubility.

Table 1: Core Physicochemical Data

| Property | Value / Descriptor | Source/Method |

| IUPAC Name | 2-amino-N-phenylquinoline-3-carboxamide | Nomenclature |

| Molecular Formula | C₁₆H₁₃N₃O | Stoichiometry |

| Molecular Weight | 263.29 g/mol | Calculated |

| Exact Mass | 263.1059 Da | HRMS (ESI+) |

| Predicted LogP | 3.2 – 3.5 | Consensus (cLogP/XLogP3) |

| H-Bond Donors | 3 (NH₂, Amide NH) | Structural Count |

| H-Bond Acceptors | 2 (Quinoline N, Amide O) | Structural Count |

| Rotatable Bonds | 2 (Amide-Phenyl linkage) | Structural Count |

| Topological Polar Surface Area | ~82 Ų | Calculated |

Structural Insight

The intramolecular hydrogen bond between the 2-amino protons and the carbonyl oxygen of the 3-carboxamide creates a pseudo-six-membered ring. This planarizes the molecule, reducing the energetic penalty for membrane permeation but potentially decreasing aqueous solubility by increasing crystal lattice energy.

Synthesis Strategy: The Convergent Approach

While several routes exist, the Friedländer-type condensation between 2-aminobenzaldehyde and a cyanoacetamide derivative is the most robust method for generating 2-aminoquinoline-3-carboxamides. This approach is superior to ring-opening of isatoic anhydrides for this specific N-phenyl derivative because it avoids competitive side reactions.

Experimental Protocol: Two-Step Convergent Synthesis

Step 1: Preparation of 2-Cyano-N-phenylacetamide

-

Reagents: Aniline (1.0 eq), Ethyl Cyanoacetate (1.1 eq).

-

Conditions: Reflux in anhydrous DMF or neat at 120°C for 4–6 hours.

-

Workup: Cool to room temperature. Pour into ice-water. The product precipitates as a white solid.[1][2] Filter and recrystallize from ethanol.

Step 2: Cyclocondensation to 2-Amino-N-phenylquinoline-3-carboxamide

-

Reagents: 2-Aminobenzaldehyde (1.0 eq), 2-Cyano-N-phenylacetamide (1.0 eq), Piperidine (cat. 0.1 eq).[3]

-

Solvent: Ethanol or Butanol.

-

Procedure: Reflux the mixture for 6–12 hours. The base (piperidine) catalyzes the Knoevenagel condensation followed by intramolecular nucleophilic attack of the amine on the nitrile.

-

Purification: The product often precipitates upon cooling. Wash with cold ethanol and diethyl ether.

Caption: Convergent synthesis workflow via modified Friedländer condensation.

Lipophilicity Determination (LogP/LogD)

Lipophilicity is the defining parameter for this compound's utility as a CNS-active agent. A LogP > 3.5 usually signals high nonspecific binding and potential metabolic instability.

Theoretical vs. Experimental

-

Calculated (cLogP): ~3.2. The phenyl ring adds significant hydrophobicity (+1.9 log units) compared to the parent amide.

-

Target Range: For BBB penetration, a LogD (7.4) between 2.0 and 3.5 is ideal.

Protocol A: Shake-Flask Method (Gold Standard)

Use this method for the most accurate thermodynamic LogP value.

-

Phases: n-Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with n-octanol).

-

Equilibration: Dissolve the compound in the octanol phase (due to low aqueous solubility).

-

Partitioning: Mix phases 1:1 in a glass vial. Shake mechanically for 24 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

-

Protocol B: HPLC Retention Time Method (High Throughput)

Use this for rapid screening of derivatives.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic MeOH/Water (varying ratios from 50% to 80% MeOH) with 0.1% Formic Acid.

-

Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).

-

Correlation: Plot

(capacity factor) vs. known LogP. Interpolate the LogP of the quinoline derivative.

Caption: Decision matrix for selecting the appropriate lipophilicity determination protocol.

Ionization Constants (pKa)

Understanding pKa is vital because the neutral species permeates membranes, while the cationic species contributes to solubility.

-

Site 1 (Quinoline Nitrogen): The N1 nitrogen is the most basic site. However, the electron-withdrawing 3-carboxamide group reduces the electron density on the ring.

-

Estimated pKa: 4.0 – 4.8 (Protonated form is acidic).

-

Physiological State: At pH 7.4, the molecule is >99% neutral.

-

-

Site 2 (2-Amino Group): The lone pair is delocalized into the ring and the carbonyl system (vinylogous amide character). It is extremely weakly basic (pKa < 1) and will not protonate under physiological conditions.

-

Site 3 (Amide Nitrogen): Weakly acidic (pKa > 14).

Experimental Determination: Due to low solubility, potentiometric titration in mixed solvents (e.g., Methanol/Water) is recommended. The Yasuda-Shedlovsky extrapolation method should be used to determine the aqueous pKa.

References

-

Synthesis of 2-Aminoquinoline-3-carboxamides

-

Structural Analysis of Quinoline Carboxamides

- Source: International Union of Crystallography (IUCr). "Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides." (Provides structural analogs for comparison).

-

URL:[Link]

-

Biological Activity (TSPO Ligands)

- Source: Royal Society of Chemistry (RSC). "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: PET imaging agents."

-

URL:[Link]

-

General Physicochemical Data (PubChem)

- Source: PubChem Compound Summary for 2-Aminoquinoline-3-carboxamide.

-

URL:[Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sapub.org [article.sapub.org]

- 4. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminoquinoline-3-Carboxamide Scaffold: A Medicinal Chemistry Technical Guide

This guide provides an in-depth technical analysis of the 2-aminoquinoline-3-carboxamide scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's synthetic evolution, structural distinctiveness, and application as a privileged pharmacophore in GPCR and kinase drug discovery.

Executive Summary: The "Privileged" Adenine Mimic

The 2-aminoquinoline-3-carboxamide is a heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its significance lies in its electronic and steric ability to mimic the adenine core of ATP and adenosine. Unlike its structural cousins—the 4-aminoquinolines (antimalarials like Chloroquine) or the 4-hydroxyquinoline-3-carboxamides (immunomodulators like Tasquinimod)—the 2-amino-3-carboxamide motif is specifically tuned for hydrogen-bond donor-acceptor interactions in the ATP-binding pockets of kinases and the orthosteric sites of Adenosine Receptors (ARs).

This guide details the discovery history, synthetic methodologies, and the structure-activity relationship (SAR) profiles that have made this scaffold a cornerstone in the development of H-PGDS inhibitors, EGFR/HER2 kinase inhibitors, and A3 adenosine receptor antagonists.

Structural Anatomy & Distinction

To ensure scientific integrity, one must distinguish this scaffold from related quinoline drugs.

| Scaffold Class | Key Substituents | Representative Drug/Tool | Primary Target |

| 2-Aminoquinoline-3-carboxamide | 2-NH₂, 3-CONH₂ | GSK-H-PGDS Inhibitors | H-PGDS, Adenosine A3, Kinases |

| 4-Aminoquinoline | 4-NH-R | Chloroquine | Heme Polymerase (Malaria) |

| Quinoline-3-carboxamide | 4-OH, 1-Alkyl, 3-CONHR | Tasquinimod, Laquinimod | S100A9, Immunomodulation |

| 4-Anilinoquinoline-3-carbonitrile | 4-NH-Ar, 3-CN | Bosutinib (related core) | Src/Abl Kinase |

The Pharmacophore Hypothesis:

The 2-amino and 3-carboxamide groups form a planar intramolecular hydrogen-bonding network. When binding to a protein target (e.g., a kinase hinge region), this motif presents a donor-acceptor-donor triad (

Synthetic Evolution and Methodologies

The discovery of this scaffold did not occur in a single "eureka" moment but evolved through the refinement of quinoline synthesis to access specific substitution patterns.

A. The Classical Route: Knoevenagel-Cyclization

The most robust method for generating the 2-amino-3-carboxamide core is the condensation of 2-aminobenzaldehyde with active methylene compounds (e.g., 2-cyanoacetamide). This is preferred over the Friedländer synthesis for this specific substitution pattern because it introduces the amino and carboxamide groups in a single step with high regiocontrol.

Mechanism:

-

Knoevenagel Condensation: The aldehyde of 2-aminobenzaldehyde condenses with the active methylene of 2-cyanoacetamide.

-

Pinner-type Cyclization: The nucleophilic amine attacks the nitrile carbon (or carbonyl, depending on conditions), followed by tautomerization to form the aromatic quinoline system.

B. Modern One-Pot Multicomponent Reactions (MCRs)

Recent green chemistry approaches utilize MCRs involving aldehydes, amines, and malononitrile/cyanoacetate using nanocatalysts (e.g., ZnO, L-proline) to generate highly substituted derivatives.

Experimental Protocol: Synthesis of 2-Aminoquinoline-3-Carboxamide

Standardized protocol adapted from Bioorg. Med. Chem. (2019) and related literature.[1][2]

Reagents:

-

2-Aminobenzaldehyde (1.0 eq)

-

2-Cyanoacetamide (1.0 eq)

-

Catalyst: L-Proline (10 mol%) or Piperidine (cat.)

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminobenzaldehyde (10 mmol) and 2-cyanoacetamide (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Catalysis: Add L-Proline (1 mmol).

-

Reflux: Heat the mixture to reflux (80°C) with stirring for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates as a solid.

-

Work-up: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

-

Purification: Recrystallize from hot ethanol or DMF/Water mixture to yield the pure 2-aminoquinoline-3-carboxamide.

-

Validation: Verify structure via

H NMR (DMSO-

Medicinal Chemistry Case Studies

Case Study 1: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

Context: H-PGDS produces PGD2, a mediator of allergic inflammation and Duchenne muscular dystrophy pathology. Discovery Logic: Researchers at GSK and Astex utilized fragment-based drug discovery (FBDD).[3] They identified the quinoline-3-carboxamide core as a hit.

-

Optimization: The 2-amino group was critical. It formed a water-mediated hydrogen bond network within the H-PGDS active site.

-

SAR Insight: Substitution at the 6-position (e.g., with heteroaryls) improved potency into the nanomolar range (Compound 1bv ,

nM). The 2-amino group was conserved to maintain the "anchor" in the binding pocket.

Case Study 2: Adenosine Receptor Antagonists (A3/A2B)

Context: The A3 adenosine receptor is a target for glaucoma and inflammation. Mechanistic Insight: The 2-aminoquinoline-3-carboxamide scaffold acts as a bioisostere of the adenine ring of adenosine.

-

Binding Mode: The 2-amino group functions as a hydrogen bond donor to residues (often Asparagine or Glutamic acid) deep in the GPCR pocket, while the quinoline ring provides

-

Case Study 3: Precursors to Tricyclic Kinase Inhibitors

This scaffold is frequently used as an intermediate to synthesize pyrimido[4,5-b]quinolines .

-

Reaction: Condensation of 2-aminoquinoline-3-carboxamide with formamide or urea cyclizes the 2-amino and 3-carboxamide groups into a third pyrimidine ring.

-

Result: These tricyclic structures are potent inhibitors of EGFR and HER2 (breast cancer targets), possessing a larger surface area for hydrophobic interaction in the kinase ATP pocket.

Visualization of Pathways and Workflows

Diagram 1: Synthetic Workflow (DOT)

This diagram illustrates the logical flow from starting materials to the core scaffold and its divergence into tricyclic drugs.

Caption: Synthetic evolution from raw materials to the privileged scaffold and its diversification into specific therapeutic classes.

Diagram 2: H-PGDS Inhibition Mechanism (DOT)

This diagram details the biological impact of the scaffold inhibiting H-PGDS in the context of inflammation.

Caption: Mechanism of Action for H-PGDS inhibitors derived from the 2-aminoquinoline scaffold, blocking PGD2 production.

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on Activity |

| 2-Amino ( | Alkylation/Acylation | Generally reduces potency . The free |

| 3-Carboxamide | Hydrolysis to Acid | Loss of activity in H-PGDS and Kinases. The amide is essential for the donor-acceptor motif. |

| C-4 Position | Alkyl/Aryl substitution | Steric tolerance varies. Often left unsubstituted (H) or small alkyl to maintain planarity. |

| C-6/C-7 Position | Aryl/Heteroaryl groups | Critical for potency. This vector points towards the hydrophobic region of the binding pocket. Introduction of solubilizing groups (e.g., morpholine) here improves PK. |

Future Outlook

The 2-aminoquinoline-3-carboxamide scaffold remains a fertile ground for discovery. Current trends involve:

-

PROTACs: Using the scaffold as the "warhead" to bind kinases, linked to E3 ligase ligands for targeted protein degradation.

-

Covalent Inhibitors: Modifying the C-6 position with acrylamides to target cysteines in kinase active sites irreversibly.

References

-

Discovery of Quinoline-3-carboxamides as H-PGDS Inhibitors Deaton, D. N., et al. (2019).[3] "The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors."[3] Bioorganic & Medicinal Chemistry.

-

Synthesis and Anticancer Activity of Pyrimido[4,5-b]quinolines Ibrahim, M. A., et al. (2023).[4] "Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors." ResearchGate. [5]

-

Adenosine Receptor Antagonists: Structure-Activity Relationships Jacobson, K. A., et al. (2021).[6] "Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists." PMC.

-

One-Pot Synthesis of 2-Aminoquinoline Derivatives BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives."

-

Quinoline and Quinolone Carboxamides in Cancer Janardhan, S., et al. (2025).[4] "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis." Molecular Diversity.

Sources

- 1. BJOC - Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams [beilstein-journals.org]

- 2. 2-Aminoquinoline-3-carboxamide | C10H9N3O | CID 5200228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Technical Deep Dive: Computational Docking of 2-Amino-N-Phenylquinoline-3-Carboxamide

Executive Summary: The Privileged Scaffold

The quinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets, including Cannabinoid receptors (CB2), Translocator Protein (TSPO), and receptor tyrosine kinases.

This technical guide focuses specifically on the 2-amino-N-phenylquinoline-3-carboxamide derivative.[1] Recent in silico and in vitro studies have identified this specific moiety as a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) , a critical target in antiproliferative therapies for glioblastoma and chronic myeloid leukemia (CML).

We will deconstruct the computational workflow required to validate this compound's binding mode, moving beyond generic protocols to specific, causality-driven experimental design.

Molecular Modeling & Ligand Preparation

Objective: To generate a bio-conformer that accurately represents the ligand's state within the physiological environment (

Tautomeric State & Protonation

The 2-aminoquinoline core exhibits tautomeric equilibrium between the amino-quinoline and imino-quinolinone forms.

-

Protocol: Use Epik (Schrödinger) or LigPrep to generate states at pH 7.0 ± 2.0.

-

Critical Insight: For 2-amino-N-phenylquinoline-3-carboxamide, the amino-tautomer is generally the predominant species and the active binder in the ATP-binding pocket of kinases. The exocyclic amide nitrogen (N-phenyl) acts as a hydrogen bond donor.

DFT Geometry Optimization

Standard force fields (MMFF94) often fail to accurately capture the conjugation effects between the quinoline ring and the 3-carboxamide group.

-

Method: Density Functional Theory (DFT) optimization.

-

Basis Set: B3LYP/6-31G** (or higher).

-

Reasoning: This step calculates the correct dihedral angle of the N-phenyl carboxamide moiety, which is critical for fitting into the narrow hydrophobic cleft of PDGFR.

ADME Profiling (Pre-Docking Filter)

Before docking, we verify "drug-likeness" to ensure the compound is worth pursuing.

-

Tool: SwissADME or QikProp.

-

Key Metrics for this Compound:

-

TPSA: Must be < 140 Ų (typically ~60-80 Ų for this scaffold).

-

LogP: The N-phenyl group increases lipophilicity; ensure LogP < 5 to maintain oral bioavailability.

-

Target Selection & Preparation

Target: Human PDGFR-β (Platelet-Derived Growth Factor Receptor Beta). PDB ID: 5GRN (Crystal structure complexed with CP-673451).

The "Self-Validating" Preparation Protocol

Raw PDB files are unsuitable for docking due to missing atoms and crystallographic artifacts.

Step-by-Step Workflow:

-

Cleaning: Remove all water molecules. Exception: Keep waters bridging the ligand and the "Gatekeeper" residue (Thr681 in PDGFR) if present, though usually, these are displaced by the inhibitor.

-

Missing Residues: Use Modeller to repair disordered loops (residues 834-848 are often flexible).

-

Protonation: Add polar hydrogens.

-

Critical Check: Ensure His684 is protonated correctly (epsilon vs. delta nitrogen) based on the local hydrogen bonding network.

-

-

Charge Assignment: Apply Kollman/Gasteiger charges. The total charge of the protein must be non-integer (partial charges) but the system should be net-neutralized for MD later.

Active Site Definition (Grid Generation)

Instead of a "blind dock," we define a specific search space around the ATP-binding pocket.

-

Center: Coordinates of the co-crystallized ligand (CP-673451).

- (Approximate centroid for 5GRN).

-

Dimensions:

Å. -

Logic: This box size encompasses the Hinge Region (Glu644, Cys677) and the DFG motif (Asp826), which are critical for kinase inhibition.

The Docking Protocol (AutoDock Vina / Glide)

Algorithm: Lamarckian Genetic Algorithm (LGA).

Configuration Parameters

| Parameter | Setting | Rationale |

| Exhaustiveness | 32 (Vina) / Precision (Glide) | High exhaustiveness is required due to the rotatable bonds in the N-phenyl and carboxamide linkers. |

| Energy Range | 4 kcal/mol | Only clusters within this range of the best pose are biologically relevant. |

| Num. Modes | 20 | Sufficient to capture alternative binding orientations. |

Mechanistic Binding Hypothesis

For 2-amino-N-phenylquinoline-3-carboxamide to inhibit PDGFR effectively, the docking results must show:

-

Hinge Interaction: A hydrogen bond between the quinoline nitrogen (N1) or the 2-amino group and the backbone of Cys677 .

-

Hydrophobic Clamp: The N-phenyl ring should occupy the hydrophobic pocket formed by Val607 and Ala625 .

-

Gatekeeper Interaction: Steric compatibility with Thr681 .

Visualization of Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting PDGFR with the target compound.

Figure 1: Mechanism of Action. The 2-amino-N-phenylquinoline-3-carboxamide inhibitor blocks ATP binding at PDGFR, halting the PI3K/AKT/mTOR proliferative cascade.

Experimental Workflow Diagram

This diagram details the step-by-step computational protocol designed to ensure reproducibility and accuracy.

Figure 2: Computational Workflow. A self-validating loop ensures that the docking protocol reproduces the known crystallographic binding mode before applying it to the novel compound.

Post-Docking Validation & Analysis

Trustworthiness Check: The protocol is only valid if the "Redocking" of the native ligand (CP-673451) yields an RMSD < 2.0 Å relative to the crystal structure.

Binding Energy Calculation (MM-GBSA)

Docking scores (e.g., -9.5 kcal/mol) are approximations. For higher rigor, perform MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations.

-

Expected Outcome: A

lower (more negative) than -30 kcal/mol suggests a stable complex.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. A 50-100 ns MD simulation (using GROMACS or Desmond) is required to verify stability.

-

Metric: Plot RMSD of the Ligand vs. Protein Backbone over time.

-

Success Criteria: Ligand RMSD should plateau (fluctuation < 2 Å) after equilibration (approx. 10 ns).

References

-

Mhaske, G. S., et al. (2022).[1] In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews.

-

PDB 5GRN. (2016). Crystal structure of human PDGFR-beta complexed with CP-673451. RCSB Protein Data Bank.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

-

Garber, K. (2006). Pfizer's CP-673,451 inhibits PDGFR-beta. Nature Biotechnology.

Sources

Deconstructing the Biological Targets of N-Phenylquinoline-3-Carboxamide Analogs: A Technical Guide

Introduction: The Q3C Scaffold Evolution

N-phenylquinoline-3-carboxamide (Q3C) analogs represent a highly specialized class of pleiotropic small molecules characterized by their profound immunomodulatory and anti-angiogenic properties. Originating from the first-generation compound Linomide (Roquinimex)—which was halted in clinical trials due to pro-inflammatory toxicities like pericarditis—the Q3C scaffold has been iteratively refined. This structural evolution yielded second- and third-generation clinical candidates such as Tasquinimod and Laquinimod, which boast highly selective target engagement profiles.

This technical whitepaper dissects the primary biological targets of Q3C analogs—specifically the Aryl Hydrocarbon Receptor (AhR), Histone Deacetylase 4 (HDAC4), and S100A9—and provides self-validating experimental protocols for verifying target engagement.

The Aryl Hydrocarbon Receptor (AhR) Axis

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent basic helix-loop-helix transcription factor. Laquinimod, a third-generation Q3C, exerts its primary immunomodulatory effects via potent AhR activation [1].

Mechanistic Causality: Laquinimod functions as a prodrug. Within the local tissue microenvironment, it undergoes CYP3A4-dependent N-de-ethylation to form N-desethyl-laquinimod (DELAQ) [2]. Due to internal hydrogen bonding, DELAQ adopts a linear, non-ionized conformation with exceptionally high lipophilicity (LogP ≈ 7), allowing it to distribute extensively into tissues and act as a highly potent AhR agonist [2]. Upon DELAQ binding, the cytosolic AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and induces the transcription of target genes such as Cyp1a1. In antigen-presenting cells (APCs), this epigenetic reprogramming shifts the immune response from pro-inflammatory Th17 activation toward a tolerogenic state mediated by regulatory T cells (Tregs), effectively arresting autoimmune progression in models like Experimental Autoimmune Encephalomyelitis (EAE) [1].

AhR activation pathway by Laquinimod's active metabolite DELAQ.

Epigenetic Modulation via HDAC4 Allosteric Inhibition

Tasquinimod, a second-generation Q3C, functions as a potent anti-angiogenic agent by targeting Histone Deacetylase 4 (HDAC4) [3].

Mechanistic Causality: Unlike traditional pan-HDAC inhibitors that competitively block the catalytic active site, Tasquinimod binds allosterically to the regulatory Zn2+ binding domain of HDAC4 with a dissociation constant (Kd) of 10–30 nM [4]. In a hypoxic tumor microenvironment, uninhibited HDAC4 recruits HDAC3 and N-CoR to form a repressor complex that deacetylates client proteins like HIF-1α, driving the "angiogenic switch" [3]. Tasquinimod locks HDAC4 in a rigid conformation that prevents this complex formation. Consequently, HIF-1α remains acetylated and inactive, suppressing the transcription of survival and angiogenic factors without triggering the compensatory upregulation of unwanted survival genes (e.g., GRP78/BiP, Cox-2) often seen with pan-HDAC inhibitors [3].

Allosteric inhibition of the HDAC4/N-CoR/HDAC3 complex by Tasquinimod.

S100A9 and the Tumor Microenvironment

Both Tasquinimod and Laquinimod exhibit high-affinity binding to S100A9 (Calgranulin B), a 14 kDa calcium- and zinc-binding protein highly expressed in circulating myeloid-derived suppressor cells (MDSCs) [4].

Mechanistic Causality: In the presence of zinc, S100A9 undergoes a conformational shift that allows it to act as a ligand for the pro-inflammatory Toll-like receptor 4 (TLR4). This S100A9-TLR4 interaction is critical for the tumor infiltration of MDSCs and their subsequent HIF-1α-dependent differentiation into tumor-associated macrophages (TAMs) [3]. By binding directly to S100A9, Q3C analogs sterically hinder its interaction with TLR4, thereby starving the tumor of the immunosuppressive and pro-angiogenic host cells required for its survival [4].

Quantitative Target Binding Profiles

| Q3C Analog | Primary Target | Binding Affinity / Potency | Biological Consequence |

| Tasquinimod | HDAC4 (Zn2+ Domain) | Kd = 10–30 nM [4] | Inhibition of HIF-1α deacetylation; suppression of angiogenesis. |

| Tasquinimod | S100A9 | IC50 ≈ 0.5 µM (Cellular) [5] | Blockade of S100A9-TLR4 interaction; reduced MDSC infiltration. |

| Laquinimod | AhR (via DELAQ) | High Affinity [2] | Upregulation of Cyp1a1 (up to 539-fold in vivo) [1]; Treg expansion. |

| Laquinimod | S100A9 | High Affinity [6] | Modulation of myeloid cell inflammatory responses. |

Note: Tasquinimod's intracellular potency is drastically enhanced in vivo via the Enhanced Permeability and Retention (EPR) effect. Its reversible binding to the IIA subdomain of albumin (Kd < 35 µM) facilitates tumor-specific accumulation, achieving intracellular concentrations of 2–3 µM despite systemic plasma levels remaining < 1 µM [5].

Experimental Methodologies: Validating Target Engagement

To ensure scientific integrity, target engagement must be validated using self-correcting experimental systems. The following protocols detail the optimal methodologies for quantifying Q3C-target interactions.

Protocol 1: Surface Plasmon Resonance (SPR) for Q3C-HDAC4 Binding Kinetics

Causality & Self-Validation: SPR provides real-time, label-free quantification of binding kinetics. By utilizing a reference flow cell (activated and deactivated without protein), the system self-corrects for bulk refractive index shifts and the non-specific binding inherent to lipophilic Q3C analogs. This ensures the calculated Kd is strictly specific to the HDAC4 Zn2+ domain.

-

Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Target Immobilization: Dilute recombinant human HDAC4 (regulatory domain) in 10 mM sodium acetate (pH 4.5) and inject over the active flow cell to achieve an immobilization level of ~2000 Response Units (RU).

-

Reference Cell Setup: Inject the EDC/NHS mixture followed by 1 M ethanolamine (pH 8.5) over the reference flow cell to block reactive groups.

-

Analyte Injection: Prepare a concentration series of Tasquinimod (1 nM to 100 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Inject each concentration over both flow cells at a flow rate of 30 µL/min for 120 seconds (Association Phase).

-

Dissociation & Regeneration: Flow running buffer for 300 seconds to monitor dissociation. Regenerate the surface with a 30-second pulse of 10 mM glycine-HCl (pH 2.5).

-

Data Analysis: Subtract the reference flow cell signal from the active flow cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Step-by-step SPR workflow for validating Q3C-target binding kinetics.

Protocol 2: In Vivo AhR Activation Assay via Cyp1a1 Transcriptomics

Causality & Self-Validation: To prove that Laquinimod's in vivo effects are strictly AhR-dependent (and not due to off-target transcription factors), this protocol utilizes AhR knockout (AhR-/-) mice as a negative control. If Cyp1a1 is upregulated in wild-type but not AhR-/- mice, the system self-validates AhR as the exclusive molecular target [1].

-

Animal Dosing: Administer Laquinimod (25 mg/kg) or vehicle control via oral gavage to cohorts of Wild-Type (WT) and AhR-/- C57BL/6 mice (n=6 per group) for 3 consecutive days.

-

Tissue Harvesting: Euthanize the mice 4 hours post-final dose. Rapidly excise the liver and spleen, flash-freezing the tissues in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction: Homogenize the tissues in TRIzol reagent. Extract total RNA and assess purity via spectrophotometry (A260/280 ratio > 1.8).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random hexamers.

-

RT-qPCR: Perform quantitative PCR using TaqMan probes specific for mouse Cyp1a1 and a housekeeping gene (e.g., Gapdh).

-

Quantification: Calculate relative fold-change using the 2^(-ΔΔCt) method. WT mice treated with Laquinimod should exhibit a >500-fold increase in hepatic Cyp1a1 mRNA compared to vehicle, whereas AhR-/- mice will show baseline levels, confirming target specificity [1].

Conclusion

The N-phenylquinoline-3-carboxamide analogs demonstrate how a single chemical scaffold can be optimized to target distinct, high-value biological pathways. By understanding the precise mechanisms of AhR activation via prodrug metabolism, and the allosteric inhibition of HDAC4 and S100A9, researchers can better design next-generation immunomodulators and anti-angiogenic therapies with maximized efficacy and minimized off-target toxicity.

References

-

Kaye, J. et al. "Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor." Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Parkinson, A. "AhR activators - friend or foe?" Hypha Discovery. [Link]

-

Isaacs, J. T. et al. "Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment." Cancer Research (PMC). [Link]

-

Isaacs, J. T. et al. "Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment." Oncotarget. [Link]

- Jansson, K. et al. "1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides as ahr activators.

Sources

- 1. pnas.org [pnas.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment | Oncotarget [oncotarget.com]

- 6. WO2012050500A1 - 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides as ahr activators. - Google Patents [patents.google.com]

Toxicity Profile and Predictive Safety Assessment of 2-Amino-N-phenylquinoline-3-carboxamide: A Technical Whitepaper

Executive Summary

The compound 2-amino-N-phenylquinoline-3-carboxamide (2-APQC, CAS: 121217-60-5) is a synthetic small molecule belonging to the quinoline-3-carboxamide structural class. While currently utilized primarily as a laboratory building block with largely uncharacterized empirical human toxicity[1], its structural lineage demands rigorous preclinical scrutiny. Historically, quinoline-3-carboxamides such as roquinimex (Linomide) and laquinimod have exhibited potent immunomodulatory effects, but their clinical development has been severely hampered by dose-limiting class toxicities, including severe cardiovascular events (pericarditis, myocardial infarction) and hepatotoxicity[2][3].

As a Senior Application Scientist, my objective in this whitepaper is to establish a comprehensive, predictive, and self-validating preclinical safety assessment framework tailored specifically for 2-APQC. By leveraging historical class data, we can design targeted assays to determine if the unique 2-amino substitution mitigates the liabilities of its predecessors.

Mechanistic Toxicology: Class Liabilities of Quinoline-3-Carboxamides

To design an effective safety protocol, we must first understand the causality behind the toxicities observed in this chemical class.

Aryl Hydrocarbon Receptor (AhR) Agonism & Hepatotoxicity Quinoline-3-carboxamides are known agonists of the Aryl Hydrocarbon Receptor (AhR)[4]. AhR activation leads to the nuclear translocation of the receptor, heterodimerization with the AhR nuclear translocator (ARNT), and subsequent transcription of genes containing Xenobiotic Response Elements (XREs)—most notably CYP1A1[3]. Chronic AhR activation by this class has been correlated with a dioxin-like toxicity profile, including pro-inflammatory responses, hepatic enzyme elevation, and thymic regression[5].

Cardiovascular & Pleuropericardial Toxicity The clinical development of roquinimex was halted in Phase III due to unacceptable cardiovascular toxicities, including pleuritis and myocardial infarction[2][6]. While the exact mechanism remains partially elusive, it is strongly hypothesized to be linked to AhR-mediated endothelial dysfunction and systemic pro-inflammatory cytokine release[3].

Structural Divergence of 2-APQC The presence of a 2-amino group in 2-APQC, replacing the canonical 2-oxo moiety seen in laquinimod and roquinimex, fundamentally alters the hydrogen bond donor/acceptor profile of the scaffold. This structural divergence necessitates empirical validation to determine if it mitigates the off-target AhR agonism that plagued its predecessors[3].

Fig 1. Proposed AhR-mediated toxicity pathway for quinoline-3-carboxamides.

Self-Validating Preclinical Assessment Protocols

To confidently de-risk 2-APQC, every protocol must be a self-validating system. This means embedding dynamic internal controls that must meet strict statistical thresholds (e.g., Z'-factor > 0.5) before any compound data is accepted.

Protocol 1: In Vitro Hepatotoxicity and CYP1A1 Induction Assay

Rationale: To determine if the 2-amino substitution mitigates the AhR-mediated CYP1A1 induction seen in legacy compounds. Step-by-Step Methodology:

-

Cell Culture: Seed metabolically competent HepaRG cells into 96-well plates at 50,000 cells/well. Incubate for 24h at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point dose-response curve of 2-APQC (0.1 nM to 100 µM) in DMSO (final DMSO concentration 0.1%).

-

Self-Validation Controls:

-

Positive Control: TCDD (10 nM) for maximal AhR/CYP1A1 induction.

-

Negative Control: 0.1% DMSO vehicle.

-

Cytotoxicity Control: Chlorpromazine (50 µM).

-

-

Treatment: Expose cells to the compound matrix for 48 hours.

-

Readout 1 (Viability): Perform CellTiter-Glo® (ATP quantification) to assess basal cytotoxicity.

-

Readout 2 (CYP Activity): Utilize the P450-Glo™ CYP1A1 Assay (Luciferin-CEE substrate). Measure luminescence to quantify enzyme induction.

-

System Validation Criteria: The assay run is strictly rejected unless TCDD induces >10-fold CYP1A1 activity over the vehicle, and the Z'-factor is ≥ 0.6.

Protocol 2: High-Throughput Cardiotoxicity Screening (hiPSC-CMs on MEA)

Rationale: Simple hERG binding assays are insufficient to capture the complex pleuropericardial and arrhythmogenic liabilities of this class. We must use a phenotypic syncytium model. Step-by-Step Methodology:

-

Plate Preparation: Coat 48-well Multi-Electrode Array (MEA) plates with fibronectin (50 µg/mL).

-

Cell Seeding: Seed human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) at 30,000 cells/drop directly over the recording electrodes. Culture for 7-10 days until a synchronous beating syncytium forms.

-

Baseline Recording: Record baseline field potential duration (FPD) and beat rate for 30 minutes.

-

Dosing: Apply 2-APQC at escalating doses (1, 10, and 30 µM).

-

Self-Validation Controls:

-

Positive hERG Blocker: E-4031 (100 nM) — must induce >20% FPD prolongation and Early Afterdepolarizations (EADs).

-

Negative Control: Vehicle (0.1% DMSO) — must show <5% FPD variation.

-

-

Measurement & Analysis: Record electrical activity for 2 hours post-dose. Analyze for Fridericia-corrected FPD (FPDc), spike amplitude, and arrhythmia events.

-

System Validation Criteria: The plate is rejected if the baseline coefficient of variation for beat rate exceeds 10%, or if E-4031 fails to trigger EADs.

Fig 2. Self-validating tiered safety assessment workflow for 2-APQC.

Quantitative Data Synthesis

To contextualize the safety of 2-APQC, we must benchmark its performance against the historical data of its structural cousins. Table 1 outlines the quantitative thresholds required to clear 2-APQC for advanced in vivo studies.

Table 1: Comparative Toxicity Thresholds & Go/No-Go Criteria

| Assay / Parameter | Roquinimex (Historical) | Laquinimod (Historical) | 2-APQC (Target Acceptance Criteria) |

| AhR Activation (EC₅₀) | ~1-5 µM[3] | ~0.5-2 µM[3] | > 20 µM (Demonstrates reduced AhR liability) |

| hERG Inhibition (IC₅₀) | > 30 µM | > 30 µM | > 30 µM |

| hiPSC-CM Arrhythmia | Observed at high doses | Minimal | No EADs up to 30 µM |

| Hepatocyte Cytotoxicity (IC₅₀) | > 50 µM | ~40 µM | > 50 µM |

| In Vivo Fibrinogen Elevation | Yes (Dose-dependent) | Yes (Transient)[6] | No significant elevation at 10 mg/kg |

Conclusion

The safety assessment of 2-amino-N-phenylquinoline-3-carboxamide requires a targeted, mechanistic approach that acknowledges the historical baggage of the quinoline-3-carboxamide class. Because legacy compounds caused severe pleuritis and myocardial infarction, orthogonal cardiac safety assays beyond simple hERG binding are mandatory. By employing the self-validating in vitro models detailed above—focusing heavily on AhR agonism and hiPSC-CM electrophysiology—drug development professionals can rapidly ascertain whether the 2-amino substitution provides a widened therapeutic index compared to its predecessors.

References

-

Nerventra, INN-laquinimod - European Union. Europa.eu.[Link]

-

Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials. PMC.[Link]

-

Discovery and Development of Laquinimod: An Immunomodulator for Treatment of Multiple Sclerosis. ACS Publications.[Link]

-

AhR activators - friend or foe? Hypha Discovery Blogs.[Link]

-

Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer. PMC.[Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]

Targeting Tyrosine Kinases and Beyond: A Comprehensive Literature Review of 2-Amino-N-phenylquinoline-3-carboxamide Bioactivity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its antimalarial properties. However, modern functionalization—specifically the introduction of a 2-amino group and a 3-carboxamide linkage—has radically shifted its biological profile toward oncology and targeted kinase inhibition[1]. 2-Amino-N-phenylquinoline-3-carboxamide (CAS: 121217-60-5; Formula: C₁₆H₁₃N₃O) and its structurally related derivatives represent a potent class of small molecules exhibiting profound bioactivity, most notably as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR)[2].

This technical whitepaper synthesizes current literature on the bioactivity of 2-amino-N-phenylquinoline-3-carboxamides, detailing their chemical biology, mechanisms of action, quantitative cytotoxicity, and the self-validating experimental protocols required to evaluate their efficacy in preclinical models.

Chemical Architecture & Pharmacophore Rationale

As a Senior Application Scientist, I approach molecular design by analyzing the causality between a compound's structure and its target binding kinetics. The bioactivity of 2-amino-N-phenylquinoline-3-carboxamide is not coincidental; it is driven by precise spatial and electronic configurations:

-

The Quinoline Core: Acts as a flat, lipophilic backbone that easily intercalates into the hydrophobic pockets of target enzymes (such as the ATP-binding cleft of kinases)[1].

-

The 2-Amino Substitution: Enhances aqueous solubility and serves as a critical hydrogen-bond donor. This group frequently interacts with the hinge region of kinase domains, anchoring the molecule[3].

-

The N-phenyl-3-carboxamide Moiety: The carboxamide linkage at the C-3 position significantly enhances antiproliferative activity compared to ester or carboxylic acid substitutions[4]. The N-phenyl ring provides additional bulk and lipophilicity, allowing the molecule to exploit adjacent hydrophobic sub-pockets (often the "DFG-out" allosteric site in kinases), increasing selectivity over other off-target proteins.

Primary Mechanism of Action: PDGFR Inhibition

The most clinically relevant bioactivity of 2-aminoquinoline-3-carboxamide derivatives is their ability to inhibit Platelet-Derived Growth Factor Receptor (PDGFR)[2][5]. PDGFR is a receptor tyrosine kinase (RTK) whose abnormal activation drives tumor proliferation, angiogenesis, and metastasis.

Mechanistic Pathway

When PDGF binds to its receptor, it induces dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways. 2-Amino-N-phenylquinoline-3-carboxamides act as competitive inhibitors at the intracellular ATP-binding domain of PDGFR. By blocking ATP coordination, these compounds prevent autophosphorylation, effectively silencing downstream oncogenic signaling[5]. This blockade ultimately triggers membrane depolarization and forces the cancer cell into S-phase cell cycle arrest, culminating in apoptosis[2].

Figure 1: Mechanism of PDGFR inhibition by 2-amino-N-phenylquinoline-3-carboxamides.

Anticancer Efficacy & Cytotoxicity Profiling

Recent literature, notably the comprehensive studies by Mhaske et al. (2023), has quantified the cytotoxicity of 2-aminoquinoline-3-carboxamide analogs against various human cancer cell lines[6][7]. The data reveals a strong selectivity index, meaning the compounds are highly toxic to malignant cells while sparing non-cancerous tissue.

Quantitative Bioactivity Summary

| Cell Line | Tissue Origin | Bioactivity (CC₅₀ / IC₅₀) | Key Observations & Mechanistic Notes |

| MCF-7 | Breast Adenocarcinoma | ~5.7 - 33.1 μM | High sensitivity due to notable PDGFR expression; comparable to Imatinib in specific analogs[1][5]. |

| MDA-MB231 | Triple-Negative Breast Cancer | ~7.1 - 83.2 μM | Induces S-phase cell cycle arrest and mitochondrial membrane depolarization[2]. |

| Jurkat | T-cell Leukemia | ~6.9 - 11.1 μM | Exhibits higher sensitivity in liquid tumors compared to solid tumor lines[4]. |

| MCF-10A | Non-cancerous Breast Epithelium | > 100 μM | Low cytotoxicity, indicating a highly favorable therapeutic window[2]. |

Note: Variance in CC₅₀ values depends on specific halogen or alkyl substitutions on the N-phenyl ring.

Antimicrobial & Hybridization Potential

Beyond oncology, the 2-aminoquinoline-3-carboxamide core serves as a highly versatile synthetic intermediate.

-

Spiro-pyrimidoquinolines: Condensation of 2-aminoquinoline-3-carboxamide with cyclic ketones (in the presence of zinc chloride) yields spiro-pyrimido[4,5-b]quinoline derivatives. These complex architectures exhibit potent broad-spectrum antimicrobial activity, particularly against Escherichia coli (MIC ~32 µg/mL).

-

Antitubercular Activity: Hybridization of the quinoline scaffold with hydrazide esters has yielded compounds capable of inhibiting Mycobacterium tuberculosis at threshold concentrations as low as 6.25 µg/mL[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of 2-amino-N-phenylquinoline-3-carboxamide bioactivity must employ orthogonal, self-validating assays. Below are the field-proven methodologies for assessing in vitro efficacy.

Figure 2: Orthogonal workflow for evaluating quinoline-3-carboxamide bioactivity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic rate. Because 2-aminoquinoline-3-carboxamides induce mitochondrial membrane depolarization, metabolic collapse is a direct proxy for compound efficacy.

-

Cell Seeding: Seed MCF-7 or MDA-MB231 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 2-amino-N-phenylquinoline-3-carboxamide in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat cells with serial dilutions (1 µM to 100 µM).

-

Self-Validation Step: Include Imatinib as a positive control for PDGFR inhibition, and a vehicle control (0.5% DMSO) to establish baseline viability[5].

-

Incubation & Reading: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4h. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate CC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality: To prove that the reduction in metabolic activity (from Protocol 1) is due to targeted S-phase arrest and apoptosis rather than non-specific necrosis.

-

Treatment: Treat MCF-7 cells with the established CC₃₀ and CC₅₀ concentrations of the compound for 48h[4].

-

Harvesting: Trypsinize cells, wash twice with cold PBS, and centrifuge at 1500 rpm for 5 mins.

-

Staining (Apoptosis): Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 mins at room temperature.

-

Logic: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis).

-

-

Staining (Cell Cycle): For a separate cohort, fix cells in 70% cold ethanol overnight. Treat with RNase A and stain with PI.

-

Acquisition: Analyze via Flow Cytometry (e.g., BD FACSCanto). The accumulation of cells in the S-phase validates the compound's interference with DNA replication pathways driven by kinase inhibition[2].

Conclusion

The 2-amino-N-phenylquinoline-3-carboxamide scaffold is far more than a synthetic curiosity; it is a highly tunable pharmacophore with validated efficacy against receptor tyrosine kinases like PDGFR. By leveraging the hydrogen-bonding capacity of the 2-amino group and the lipophilic bulk of the N-phenyl-3-carboxamide moiety, researchers can achieve potent, selective cytotoxicity against breast cancer and leukemia cell lines. Future drug development should focus on optimizing the N-phenyl substituents to further lower the IC₅₀ into the nanomolar range while maintaining the compound's excellent safety profile against non-cancerous tissues.

References

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Molecular Diversity (2025). Available at:[Link]

-

Synthesis, cytotoxicity, PDGFR inhibitory activity and docking study of novel 2-aminoquinoline-3-carboxamide derivatives as potential anticancer agents. Mhaske GS, et al. European Chemical Bulletin (2023). Available at:[Link]

-

Cyanoacetamides: Versatile One-Pot Route to 2-quinoline-3-carboxamides. NIH Public Access (2015). Available at:[Link]

-

Synthesis of spiro-pyrimido [4,5-b]quinoline and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

-

Mr. Sagar Ashok Jadhav's scientific contributions (In silico molecular docking of Cyclin Dependent Kinase II inhibitors). ResearchGate. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dr. Ganesh S. Mhaske - Google Scholar [scholar.google.com]

- 7. ijpsdronline.com [ijpsdronline.com]

Methodological & Application

efficient synthesis protocols for 2-amino-N-phenylquinoline-3-carboxamide

Application Note: Efficient Synthesis Protocols for 2-Amino-N-phenylquinoline-3-carboxamide

Introduction & Executive Summary

The 2-amino-quinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including anticancer (via ATM kinase inhibition), anti-inflammatory, and antimicrobial properties.[1] This guide details the synthesis of 2-amino-N-phenylquinoline-3-carboxamide , a specific derivative often utilized as a precursor for DNA-intercalating agents and kinase inhibitors.

This Application Note rejects the use of hazardous, low-yielding classical methods (e.g., harsh acid-catalyzed cyclizations) in favor of Atom-Economic, Green, and Catalyst-Free protocols. We present two primary workflows:

-

Method A (Thermodynamic Control): A catalyst-free, water-mediated synthesis ideal for scale-up.

-

Method B (Kinetic Control): A microwave-assisted protocol for rapid library generation.

Retrosynthetic Analysis & Mechanism

To ensure the trustworthiness of the protocol, one must understand the reaction dynamics.[2] The synthesis relies on a modified Friedländer-type condensation involving a Knoevenagel condensation followed by an intramolecular Pinner-type cyclization.

Key Disconnection: The target molecule is disassembled into two commercially available or easily synthesized precursors:

-

2-Aminobenzaldehyde (The electrophile/nucleophile hybrid).[2]

-

2-Cyano-N-phenylacetamide (The active methylene component).[2]

Mechanistic Pathway:

-

Knoevenagel Condensation: The active methylene of the acetamide attacks the aldehyde, eliminating water to form an arylidenemalononitrile-type intermediate.[2]

-

Intramolecular Cyclization: The pendant amino group (

) attacks the nitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Tautomerization: An imine-enamine tautomerization stabilizes the aromatic quinoline system.

Figure 1: Mechanistic pathway for the formation of the 2-aminoquinoline scaffold via modified Friedländer condensation.[2]

Precursor Synthesis (Protocol 01)

Note: While 2-cyano-N-phenylacetamide is commercially available, in-house synthesis is often required for derivative generation (e.g., using substituted anilines).

Objective: Synthesis of 2-cyano-N-phenylacetamide.

Reaction: Aniline + Ethyl Cyanoacetate

Step-by-Step Protocol:

-

Charge: In a 100 mL round-bottom flask, add Ethyl Cyanoacetate (10 mmol, 1.13 g) and Aniline (10 mmol, 0.93 g).

-

Solvent: Add neat conditions or minimal toluene (5 mL) if mixing is poor.

-

Heat: Reflux at 100–110°C for 3–4 hours.

-

Monitor: Check TLC (Ethyl Acetate:Hexane 3:7). Disappearance of aniline indicates completion.[2]

-

Workup: Cool to room temperature. The product usually precipitates.[2]

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol to obtain white needles.[2]

-

Validation: Melting Point: 198–200°C.

Target Synthesis: Method A (Green, Catalyst-Free)

Rationale: Water is used as a solvent to exploit the "hydrophobic effect," accelerating the reaction between organic substrates in an aqueous medium without external catalysts.[2] This method is superior for purity and environmental impact.[2]

Reagents:

-

2-Aminobenzaldehyde (1.0 equiv)[2]

-

2-Cyano-N-phenylacetamide (1.0 equiv)[2]

-

Solvent: Deionized Water (or Water:Ethanol 1:1 for solubility adjustment).[2]

Protocol:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add 2-Aminobenzaldehyde (121 mg, 1.0 mmol) and 2-Cyano-N-phenylacetamide (160 mg, 1.0 mmol).

-

Solvent: Add 10 mL of water (add 1-2 drops of surfactant like SDS or Tween-80 if reagents are highly hydrophobic to create an emulsion).[2]

-

Reaction: Heat the mixture to 80°C (oil bath temperature) with vigorous stirring.

-

Observation: The heterogeneous mixture will slowly homogenize or change color (typically yellow to orange/brown) as the product forms and precipitates.[2]

-

-

Duration: Stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2]

-

Workup:

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92%.[2] Appearance: Yellowish solid.[2]

Target Synthesis: Method B (Microwave-Assisted)

Rationale: For high-throughput medicinal chemistry, reaction time is critical. Microwave irradiation provides rapid kinetic energy, reducing reaction time from hours to minutes.[2]

Reagents:

-

2-Aminobenzaldehyde (1.0 equiv)[2]

-

2-Cyano-N-phenylacetamide (1.0 equiv)[2]

-

Catalyst: Piperidine (Catalytic amount, 2-3 drops) or

(10 mol%).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protocol:

-

Setup: Use a 10 mL microwave-compatible process vial.

-

Addition: Dissolve 2-Aminobenzaldehyde (1.0 mmol) and 2-Cyano-N-phenylacetamide (1.0 mmol) in 3 mL of Ethanol.

-

Catalyst: Add 2 drops of Piperidine. Cap the vial with a crimp top.

-